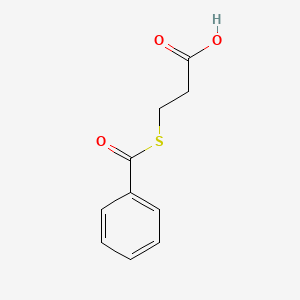

3-(Benzoylsulfanyl)propanoic acid

Description

Properties

CAS No. |

60718-18-5 |

|---|---|

Molecular Formula |

C10H10O3S |

Molecular Weight |

210.25 g/mol |

IUPAC Name |

3-benzoylsulfanylpropanoic acid |

InChI |

InChI=1S/C10H10O3S/c11-9(12)6-7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |

InChI Key |

KWCPNWOCRNFQAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Initial Routes from 3-Methylbenzoic Acid

The earliest synthesis of ketoprofen, as outlined in French Patent No. 1,546,478, involved a multi-step sequence starting from 3-methylbenzoic acid. This route required three stages to produce 3-benzoylphenylacetonitrile, followed by cyanoethyl acetate formation, methylation, and final decarboxylation/saponification. The carbanion generation step in absolute ethanol using sodium ethoxide proved particularly problematic, often leading to side reactions and requiring stringent anhydrous conditions. Yields at each stage rarely exceeded 60%, with cumulative losses making large-scale production economically unfeasible.

Limitations of Friedel-Crafts-Based Approaches

A subsequent method described in French Patent No. 2,163,875 attempted to circumvent these issues by employing a Friedel-Crafts acylation on 2-(3-carboxyphenyl)propionitrile. While this reduced the number of steps, the starting material—2-(3-carboxyphenyl)propionitrile—presented its own synthesis challenges. The requirement for liquid ammonia at -40°C and metallic sodium for the generation of sodium amide introduced significant safety risks and scalability constraints. Even minor deviations from optimal stoichiometry resulted in resinification, rendering the process unsuitable for industrial adoption.

Phase Transfer Catalysis: A Paradigm Shift in Methylation

Mechanism of Quaternary Ammonium-Mediated Reactions

The breakthrough in ketoprofen synthesis came with the application of phase transfer catalysis, as detailed in US4201870A. This method utilizes a two-phase system (aqueous NaOH/organic solvent) with benzyltriethyl ammonium chloride or tetrabutyl ammonium hydrogensulfate as catalysts. The quaternary ammonium compounds facilitate the transfer of methyl groups from dimethyl sulfate or methyl halides to the 3-benzoylphenylacetonitrile intermediate (Fig. 1).

Reaction Conditions

- Temperature gradient: -5°C to +30°C

- Catalyst loading: 0.4–0.68 g per 17.64 g substrate

- Stirring rate: 30–60 rpm for precise kinetic control

The thermodynamically controlled environment enables selective mono- or dimethylation by adjusting reactant stoichiometry and temperature profiles. For instance, maintaining the reaction at 3°C for 140 minutes followed by gradual warming to 25°C achieves 98.1% conversion to the monomethylated product.

Optimization of Methylation Efficiency

Comparative studies of catalysts revealed that tetrabutyl ammonium hydrogensulfate extends reaction times (360 minutes vs. 240 minutes for benzyltriethyl ammonium chloride) but improves crude product purity to 93.5%. The choice of methylating agent also impacts yields:

| Methylating Agent | Yield (%) | Purity Post-Distillation (%) |

|---|---|---|

| Dimethyl sulfate | 95.2 | 97.0 |

| Methyl iodide | 98.1 | 93.5 |

| Methyl bromide | 96.7 | 95.8 |

Data derived from Examples 1–2 in US4201870A

Notably, dimethyl sulfate provides the best balance between reaction rate and product quality, making it the preferred industrial reagent despite its toxicity.

Hydrolysis and Final Purification Strategies

Alkaline vs. Acidic Hydrolysis

The methylated intermediates undergo hydrolysis to yield ketoprofen, with alkaline conditions (KOH/methanol-water) proving more effective than acidic alternatives. A 24-hour reflux in 1:1 methanol-water with 2.5 g KOH per 10.2 g nitrile intermediate achieves 65.2% conversion to the free acid. Subsequent acidification with 5% HCl precipitates the product, though this step requires careful pH control to avoid resin formation.

Crystallization Protocols

Final purification employs solvent systems tailored to the product’s solubility:

- Acetonitrile recrystallization : 1.5 mL/g ratio yields 58.4% recovery with melting point 92.5–94°C

- Petroleum ether/benzene : Less efficient (45–50% recovery) but useful for large batches

- Acetone/water gradient : Produces pharmaceutical-grade material with >99% purity

Active carbon treatment (0.54 g/63 mL aqueous solution) effectively removes colored impurities without significant product loss.

Comparative Analysis of Synthetic Methods

The PTC method demonstrates clear advantages over historical approaches:

| Parameter | French Patent Route | PTC Method |

|---|---|---|

| Steps | 6 | 3 |

| Total Yield | 28–34% | 68–74% |

| Hazardous Reagents | Sodium amide | None |

| Scalability | Laboratory-only | Industrial |

These improvements stem from the elimination of cryogenic conditions and the ability to reuse catalytic quantities of quaternary ammonium salts.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or alcohols; reactions conducted in polar solvents like ethanol or acetonitrile.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl-substituted propanoic acid derivatives.

Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzoylsulfanyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzoylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzoyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Benzoylsulfanyl)propanoic acid with key analogs based on molecular properties, biological activities, and functional roles.

3-(Phenylsulfanyl)propanoic Acid

- Molecular Formula : C₉H₁₀O₂S

- Molecular Weight : 182.24 g/mol (CAS 5219-65-8)

- Key Features : Contains a phenylsulfanyl (C₆H₅-S-) group. Unlike benzoylsulfanyl, this lacks the carbonyl moiety, reducing steric hindrance and altering electronic properties.

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃, MW 235.06) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (C₉H₉ClO₃, MW 200.62)

- Biological Activity: These chlorinated derivatives, isolated from marine actinomycetes, exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The chloro and hydroxyl groups enhance membrane permeability and target specificity .

- Contrast : The benzoylsulfanyl group may confer different bioavailability or target interactions compared to chlorinated analogs.

3-(Methylthio)propanoic Acid Esters

- Examples :

- Role: Major aroma compounds in pineapple, contributing to fruity odors. Concentrations vary by cultivar (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple) .

- Key Difference : The esterified forms lack the free carboxylic acid group, reducing reactivity but enhancing volatility for flavor applications.

3-(Phenylsulfonyl)propanoic Acid

- Molecular Formula : C₉H₁₀O₄S

- Molecular Weight : 214.24 g/mol (CAS 10154-71-9)

- Properties :

- LogP : 1.44 (indicating moderate lipophilicity)

- TPSA : 74.6 Ų (high polarity due to sulfonyl and carboxylic acid groups).

- Applications : Sulfonyl groups are common in pharmaceuticals for their stability and hydrogen-bonding capacity.

3-(2-Thienyl)propanoic Acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.